molecular formula C8H6FN3S2 B088410 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 14731-24-9

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B088410
CAS RN: 14731-24-9
M. Wt: 227.3 g/mol
InChI Key: WIIOPIYGNZKALU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives have been synthesized through various chemical reactions. For instance, the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazole-2-amine with mercaptoacetic acid results in the formation of a thiazolidinone ring compound (Li-he Yin et al., 2008).

Molecular Structure Analysis

  • Molecular Conformation: The molecular structure of these compounds is characterized by specific conformations, as seen in 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), which shows different conformations leading to single or dual fluorescence bands (A. Matwijczuk et al., 2015).

Chemical Reactions and Properties

  • Reactivity and Applications: These compounds exhibit a range of chemical reactions and properties, like anticancer and neuroprotective activities. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole shows significant anticancer effects and neuroprotective activities (W. Rzeski et al., 2007).

Physical Properties Analysis

  • Structural Characteristics: The physical properties, such as crystal structure and bond lengths, provide insights into the stability and reactivity of these compounds. The crystal structure of 5-amino-2-thiol-l,3,4-thiadiazole, for example, shows that the molecule is planar with specific bond lengths indicating a degree of aromaticity (T. C. Downie et al., 1972).

Chemical Properties Analysis

  • Functional Groups and Interactions: The chemical properties of these compounds are characterized by their functional groups and the nature of their interactions. In N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, for instance, intra- and intermolecular interactions were analyzed using the quantum theory of atoms-in-molecules (QTAIM) approach (A. El-Emam et al., 2020).

Scientific Research Applications

  • Anticancer and Neuroprotective Activities : 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) showed significant anticancer activity against different cancer cells and also demonstrated neuroprotective properties in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

  • Antibacterial Agents Design : The design of new antibacterial agents was facilitated using molecular connectivity and geometric configuration approaches with 5-amino-1,3,4-thiadiazole-2-thiol derivatives. These compounds showed potent activity against both gram-positive and gram-negative strains (Yusuf, Khan, Khan, & Ahmed, 2017).

  • Spectroscopic Investigation for Dual Fluorescence Effects : Studies on 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects, which can be useful for developing fluorescence probes in biology and molecular medicine (Budziak et al., 2019).

  • Corrosion Inhibition in Metals : 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant corrosion protection (Attou et al., 2020).

  • Carbonic Anhydrase Inhibitors : X-ray crystallographic studies on 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives showed potential as inhibitors of human carbonic anhydrase II, an enzyme target in various therapeutic areas (Menchise et al., 2006).

  • Synthesis of Anticonvulsant Derivatives : 5-Aryl-1,3,4-thiadiazole derivatives showed anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy (Foroumadi et al., 2000).

properties

IUPAC Name

5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIOPIYGNZKALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384785
Record name 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

CAS RN

14731-24-9
Record name 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

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